molecular formula C21H18ClNO5 B11768183 N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide

N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide

Cat. No.: B11768183
M. Wt: 399.8 g/mol
InChI Key: PUAAYFKWVFJTQJ-UHFFFAOYSA-N
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Description

N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the furan ring, which can be synthesized from furan-2-carboxylic acid hydrazide. The furan ring is then functionalized with a 4-chlorophenyl group through a Grignard reaction involving (4-chlorophenyl)magnesium bromide . The final step involves the acylation of the dimethoxyphenyl acetamide moiety to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, alcohol derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and the chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-(4-Chlorophenyl)furan-2-carbonyl)-4,5-dimethoxyphenyl)acetamide is unique due to its combination of a furan ring with a dimethoxyphenyl acetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

N-[2-[5-(4-chlorophenyl)furan-2-carbonyl]-4,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C21H18ClNO5/c1-12(24)23-16-11-20(27-3)19(26-2)10-15(16)21(25)18-9-8-17(28-18)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,24)

InChI Key

PUAAYFKWVFJTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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